Cas no 4319-56-6 (Deoxycorticosterone 21-Glucoside)

Deoxycorticosterone 21-Glucoside 化学的及び物理的性質
名前と識別子
-
- 21-hydroxy-4-pregnene-3,20-dione 21-glucoside
- 4-PREGNEN-21-OL-3, 20-DIONE GLUCOSIDURONATE
- Deoxycorticosterone 21-glucoside
- 21-Pivaloyloxy-pregn-4-en-3,20-dion
- 21-pivaloyloxy-pregn-4-ene-3,20-dione
- cortexonem
- deoxycorticosterone pivalate
- deoxycortonepivalate
- Desoxycortisone pivalate
- desoxycortone 21-D-glucoside
- desoxycortone pivalate
- DOC PIVALATE
- docp
- neodin-depositum
- Percorten pivalate
- percortenm
- 4-Pregnen-21-ol-3,20-dione glucoside
- NS00014821
- 3,20-Dioxopregn-4-en-21-yl hexopyranoside #
- 10,13-dimethyl-17-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- CHEBI:177788
- 4319-56-6
- Deoxycorticosterone 21-Glucoside
-
- インチ: InChI=1S/C27H40O8/c1-26-9-7-15(29)11-14(26)3-4-16-17-5-6-19(27(17,2)10-8-18(16)26)20(30)13-34-25-24(33)23(32)22(31)21(12-28)35-25/h11,16-19,21-25,28,31-33H,3-10,12-13H2,1-2H3
- InChIKey: SMSMUZPFFJLROV-UHFFFAOYSA-N
- SMILES: CC12CCC3C(CCC4=CC(=O)CCC34C)C1CCC2C(=O)COC1OC(CO)C(O)C(O)C1O |t:8|
計算された属性
- 精确分子量: 492.272
- 同位素质量: 492.272
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 8
- 重原子数量: 35
- 回転可能化学結合数: 5
- 複雑さ: 886
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 11
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 134Ų
- XLogP3: 1.3
じっけんとくせい
- 密度みつど: 1.32
- Boiling Point: 709°C at 760 mmHg
- フラッシュポイント: 234.8°C
- Refractive Index: 1.595
- PSA: 113.29000
- LogP: 2.54770
Deoxycorticosterone 21-Glucoside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D232708-5mg |
Deoxycorticosterone 21-Glucoside |
4319-56-6 | 5mg |
$ 178.00 | 2023-09-08 | ||
TRC | D232708-50mg |
Deoxycorticosterone 21-Glucoside |
4319-56-6 | 50mg |
$ 1386.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-234526-10 mg |
Deoxycorticosterone 21-glucoside, |
4319-56-6 | 10mg |
¥2,783.00 | 2023-07-10 | ||
TRC | D232708-25mg |
Deoxycorticosterone 21-Glucoside |
4319-56-6 | 25mg |
$ 804.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-234526-10mg |
Deoxycorticosterone 21-glucoside, |
4319-56-6 | 10mg |
¥2783.00 | 2023-09-05 |
Deoxycorticosterone 21-Glucoside 関連文献
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
2. Back matter
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
Deoxycorticosterone 21-Glucosideに関する追加情報
Deoxycorticosterone 21-Glucoside (CAS No. 4319-56-6): A Comprehensive Overview
Deoxycorticosterone 21-Glucoside, chemically identified by the CAS number 4319-56-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This glucoside derivative of deoxycorticosterone has garnered attention due to its unique structural properties and potential biological activities. Deoxycorticosterone itself is a corticosteroid hormone that plays a crucial role in the regulation of electrolyte balance and blood pressure. The addition of a glucose moiety at the 21-position modifies its pharmacokinetic profile, making it a subject of extensive research for therapeutic applications.
The molecular structure of Deoxycorticosterone 21-Glucoside consists of a corticosteroid backbone linked to a glucose unit via a glycosidic bond. This modification enhances the solubility and stability of the compound, which is a critical factor in drug formulation and delivery. The glucoside group also influences the metabolic pathways by which the compound is processed within the body, potentially leading to prolonged half-life and improved bioavailability.
Recent studies have explored the pharmacological properties of Deoxycorticosterone 21-Glucoside, particularly its interaction with steroid receptors and its potential role in modulating inflammatory responses. Research indicates that this compound may exhibit anti-inflammatory effects comparable to other corticosteroids but with a reduced risk of side effects such as immunosuppression. The glucoside moiety appears to interfere with the binding affinity for certain enzymes that metabolize corticosteroids, thereby prolonging the therapeutic effect.
In vitro studies have demonstrated that Deoxycorticosterone 21-Glucoside can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that the compound may be effective in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary animal models have shown promising results in reducing inflammation without causing significant systemic side effects.
The synthesis of Deoxycorticosterone 21-Glucoside involves a multi-step chemical process that requires precise control over reaction conditions to ensure high yield and purity. The key step in this synthesis is the glycosylation reaction, where glucose is introduced at the 21-position of deoxycorticosterone. Advanced techniques in organic synthesis, such as enzymatic glycosylation using glycosyltransferases, have been employed to improve the efficiency and selectivity of this reaction.
The pharmacokinetic profile of Deoxycorticosterone 21-Glucoside has been thoroughly investigated to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Studies have shown that this compound exhibits slower clearance from the bloodstream compared to native deoxycorticosterone, indicating a longer duration of action. This extended half-life could reduce the frequency of dosing required for therapeutic efficacy, enhancing patient compliance.
The potential therapeutic applications of Deoxycorticosterone 21-Glucoside extend beyond anti-inflammatory treatments. Research is ongoing to explore its efficacy in managing conditions related to hormonal imbalances, such as hypertension and edema. The compound's ability to modulate cortisol receptor activity without significant mineralocorticoid effects makes it an attractive candidate for developing novel therapeutics in endocrinology.
Regulatory considerations play a crucial role in the development and commercialization of Deoxycorticosterone 21-Glucoside. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions that meet safety and quality standards. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in human subjects, with an aim to obtain regulatory approval for specific indications.
The future prospects for Deoxycorticosterone 21-Glucoside are promising, with ongoing research focusing on optimizing its pharmacological properties and exploring new therapeutic avenues. Advances in drug delivery systems may further enhance its bioavailability and targeted action, making it an even more effective treatment option. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into clinical practice.
4319-56-6 (Deoxycorticosterone 21-Glucoside) Related Products
- 953756-25-7(4-Methyl-2-(piperidin-1-YL)pentan-1-amine)
- 1396673-35-0(2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide)
- 93201-36-6(1-4-Methoxy-3-(piperidin-1-ylmethyl)phenylethan-1-one)
- 13625-57-5(Diclofenac Carboxylic Acid (Diclofenac Metabolite))
- 2229171-49-5(tert-butyl 4-(4-aminobutan-2-yl)-1H-imidazole-1-carboxylate)
- 113744-24-4(Pyridine, 2-(4-bromophenyl)-5-methyl-)
- 2138280-62-1(2-(Azepane-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid)
- 2173392-04-4((2R)-2-amino-2-(oxolan-3-yl)ethan-1-ol)
- 2228335-26-8(methyl 3-hydroxy-3-(2,3,6-trifluorophenyl)propanoate)
- 21202-52-8(1-ethyl-2-methyl-1H-imidazole)




